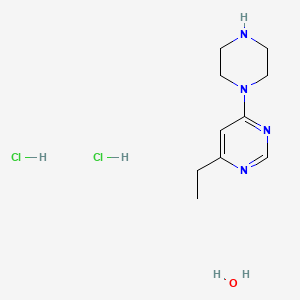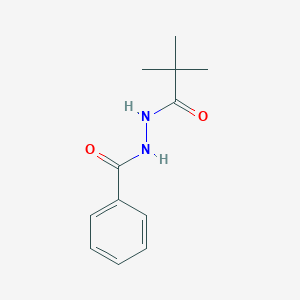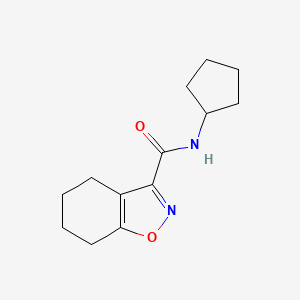
4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is a chemical compound with the empirical formula C10H20Cl2N4O . Its molecular weight is 283.20 g/mol . The compound is a solid in form .
Molecular Structure Analysis
The SMILES string for this compound is O.Cl.Cl.CCc1cc(ncn1)N2CCNCC2 . The InChI is 1S/C10H16N4.2ClH.H2O/c1-2-9-7-10(13-8-12-9)14-5-3-11-4-6-14;;;/h7-8,11H,2-6H2,1H3;2*1H;1H2 . The InChIKey is XRFMAERMTQKDBQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has 4 hydrogen bond donors and 5 hydrogen bond acceptors . It has 2 rotatable bonds . The topological polar surface area is 42 Ų . The compound is covalently bonded and consists of 4 units .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate (MFCD18483549), focusing on six unique applications:
Pharmaceutical Research
4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is often explored in pharmaceutical research for its potential as a therapeutic agent . Its structure, which includes a piperazine ring, is commonly found in compounds with antipsychotic, antidepressant, and anti-inflammatory properties . Researchers investigate its efficacy and safety in treating various conditions, including mental health disorders and chronic inflammation.
Chemical Synthesis
This compound is valuable in chemical synthesis due to its unique pyrimidine and piperazine moieties. It serves as a building block for synthesizing more complex molecules, which can be used in drug development and other chemical industries . Its reactivity and stability make it a preferred choice for creating derivatives with enhanced biological activity.
Biological Studies
In biological studies, 4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is used to probe cellular mechanisms . Its interactions with various biological targets help scientists understand cell signaling pathways, receptor binding, and enzyme activity . These studies are crucial for developing new therapeutic strategies and understanding disease mechanisms at a molecular level.
Neuroscience Research
Given its structural similarity to compounds that affect the central nervous system, this compound is investigated for its potential neuromodulatory effects . Researchers study its impact on neurotransmitter systems, neuronal excitability, and synaptic plasticity . These studies aim to uncover new treatments for neurological disorders such as epilepsy, depression, and schizophrenia.
Material Science
In material science, 4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is explored for its potential in creating novel materials . Its unique chemical properties can be harnessed to develop polymers, coatings, and nanomaterials with specific functionalities . These materials have applications in electronics, biomedicine, and environmental science.
Agricultural Chemistry
This compound is also studied in the field of agricultural chemistry for its potential use as a pesticide or herbicide . Its ability to interact with biological systems makes it a candidate for developing new agrochemicals that can protect crops from pests and diseases . Research focuses on its efficacy, environmental impact, and safety for non-target organisms.
安全和危害
属性
IUPAC Name |
4-ethyl-6-piperazin-1-ylpyrimidine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH.H2O/c1-2-9-7-10(13-8-12-9)14-5-3-11-4-6-14;;;/h7-8,11H,2-6H2,1H3;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFMAERMTQKDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCNCC2.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(allylthio)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5906904.png)
![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide](/img/structure/B5906919.png)

![N'-[(4-methoxyphenyl)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5906926.png)


![2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine](/img/structure/B5906941.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B5906954.png)

![3-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5906960.png)
![7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5906964.png)
![2-(3-ethoxy-4-{[5-(methoxycarbonyl)-2-furyl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B5906967.png)

![1-acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B5906978.png)